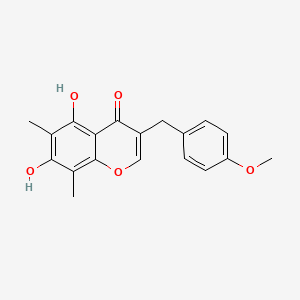

Methylophiopogonone B

Vue d'ensemble

Description

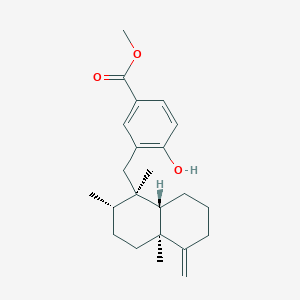

La méthylophiopogonone B est un composé homoisoflavonoïde présent dans les racines d'Ophiopogon japonicus, une plante médicinale traditionnelle chinoise. Ce composé a attiré l'attention en raison de ses puissantes propriétés antioxydantes et antitumorales . Elle se caractérise par sa structure chimique unique, qui comprend des groupes hydroxy en positions 5 et 7, des groupes méthyle en positions 6 et 8, et un groupe (4-méthoxyphényl)méthyle en position 3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La méthylophiopogonone B peut être synthétisée par diverses réactions chimiques impliquant les précurseurs appropriésDes conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de méthylophiopogonone B implique l'extraction du composé à partir des racines d'Ophiopogon japonicus. Le processus d'extraction comprend des étapes telles que le séchage, le broyage et l'extraction par solvant à l'aide de solvants comme l'acétone, le chloroforme et le méthanol. Le composé extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir la pureté désirée .

Analyse Des Réactions Chimiques

Types de réactions

La méthylophiopogonone B subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé, modifiant ainsi son activité et ses propriétés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les analogues substitués de la méthylophiopogonone B. Ces produits peuvent présenter des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

La méthylophiopogonone B a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité et les propriétés des homoisoflavonoïdes.

Mécanisme d'action

La méthylophiopogonone B exerce ses effets par l'intermédiaire de plusieurs cibles et voies moléculaires :

Mécanisme antioxydant : Elle améliore l'activité de la superoxyde dismutase et inhibe la production d'espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Mécanisme antitumoral : Le composé induit l'apoptose dans les cellules cancéreuses en modulant l'expression des gènes et des protéines associés à l'apoptose, y compris Bax/Bcl-2 et la caspase-3.

Voies de signalisation : La méthylophiopogonone B active la voie de signalisation Rho, conduisant à une réorganisation du cytosquelette d'actine et à des modifications de la morphologie cellulaire.

Applications De Recherche Scientifique

Methylophiopogonone B has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of homoisoflavonoids.

Mécanisme D'action

Methylophiopogonone B exerts its effects through several molecular targets and pathways:

Antioxidative Mechanism: It enhances the activity of superoxide dismutase and inhibits the production of reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-tumor Mechanism: The compound induces apoptosis in cancer cells by modulating the expression of apoptosis-associated genes and proteins, including Bax/Bcl-2 and caspase-3.

Signaling Pathways: This compound activates the Rho signaling pathway, leading to actin cytoskeletal reorganization and changes in cell morphology.

Comparaison Avec Des Composés Similaires

La méthylophiopogonone B est unique parmi les homoisoflavonoïdes en raison de sa structure chimique spécifique et de ses activités biologiques. Les composés similaires comprennent :

Ophiopogonine B : Un autre composé d'Ophiopogon japonicus aux propriétés antitumorales.

Ophiopogonine D : Connu pour sa capacité à induire l'apoptose dans les modèles de carcinome pulmonaire non à petites cellules.

Autres homoisoflavonoïdes : Divers homoisoflavonoïdes présentant des activités antioxydantes et antitumorales similaires.

La méthylophiopogonone B se distingue par ses puissantes propriétés antioxydantes et sa capacité à moduler plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour la poursuite de la recherche et du développement dans divers domaines.

Propriétés

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTFXZVBLOLETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-](/img/structure/B1260276.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

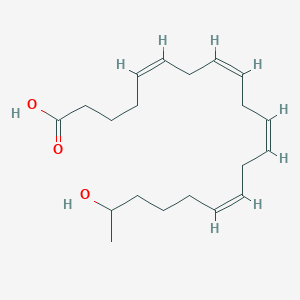

![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)